molecular formula C7H2BrNO3 B12839159 7-Bromofuro[3,4-c]pyridine-1,3-dione

7-Bromofuro[3,4-c]pyridine-1,3-dione

Cat. No.: B12839159
M. Wt: 228.00 g/mol
InChI Key: TXVRACDJFODOCU-UHFFFAOYSA-N
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Description

7-Bromofuro[3,4-c]pyridine-1,3-dione is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromofuro[3,4-c]pyridine-1,3-dione typically involves the annulation of the pyridine ring with a furan moiety. One common method includes the reaction of 4-bromo-2-hydroxy-3-nitropyridine with ethyl acetoacetate under basic conditions, followed by cyclization and bromination steps . The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7-Bromofuro[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding ketone or aldehyde .

Mechanism of Action

The mechanism by which 7-Bromofuro[3,4-c]pyridine-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes involved in pain and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 7-Bromofuro[3,4-c]pyridine-1,3-dione makes it a versatile intermediate for further functionalization.

Properties

Molecular Formula

C7H2BrNO3

Molecular Weight

228.00 g/mol

IUPAC Name

7-bromofuro[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C7H2BrNO3/c8-4-2-9-1-3-5(4)7(11)12-6(3)10/h1-2H

InChI Key

TXVRACDJFODOCU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)C(=O)OC2=O

Origin of Product

United States

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